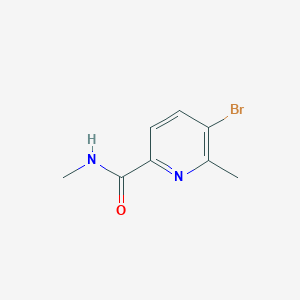
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine is a brominated pyridine derivative with the molecular formula C8H9BrN2O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-methyl-6-(methylcarbamoyl)pyridine using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamoyl group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
科学的研究の応用
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity .
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the carbamoyl group.
3-Bromo-2-methylpyridine: Similar structure but lacks the carbamoyl group.
2-Chloro-6-methylpyridine: Chlorine instead of bromine, different reactivity.
Uniqueness
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine is unique due to the presence of both bromine and carbamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
5-bromo-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-6(9)3-4-7(11-5)8(12)10-2/h3-4H,1-2H3,(H,10,12) |
InChIキー |
XATMTIGUXUBTOA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C(=O)NC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
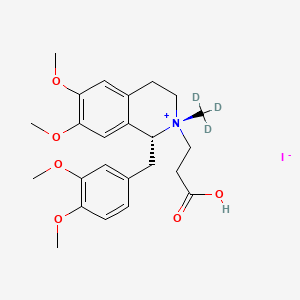

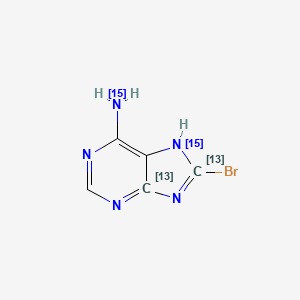
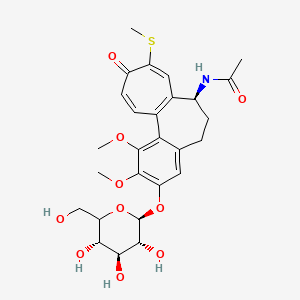
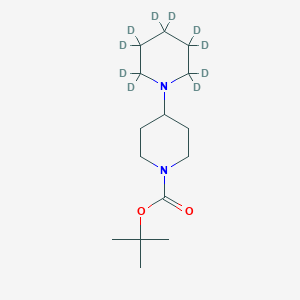

![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)


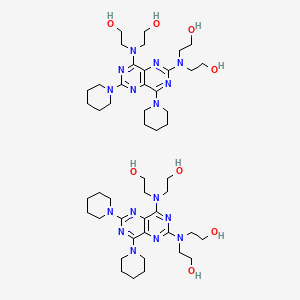
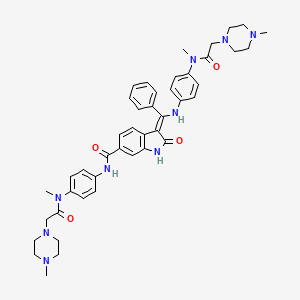
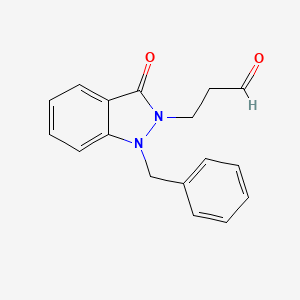
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
